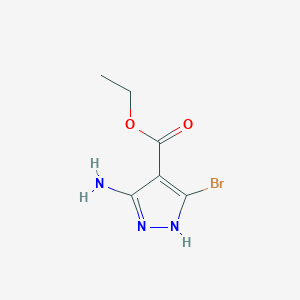

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSVDVBINJVXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and IUPAC nomenclature for 3-amino-5-bromopyrazole derivatives

This guide provides an in-depth technical analysis of 3-amino-5-bromopyrazole, a critical scaffold in medicinal chemistry.[1] It addresses the specific challenges of tautomer-dependent nomenclature, CAS registration ambiguities, and regioselective synthesis.

Executive Summary: The Scaffold at a Glance

3-Amino-5-bromopyrazole (and its tautomer 5-amino-3-bromopyrazole) is a "privileged structure" in drug discovery, serving as a versatile precursor for kinase inhibitors (e.g., CDK, Syk, Aurora kinases) and antiviral agents (e.g., RSV inhibitors). Its utility lies in the orthogonal reactivity of its three functional handles:

-

The Amino Group (C3/C5): Nucleophilic handle for amide coupling or urea formation.

-

The Bromine Atom (C5/C3): Electrophilic handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

-

The Pyrazole Nitrogen (N1): Site for alkylation or arylation to lock the tautomeric state.

Nomenclature & Identity: The Tautomerism Challenge

The Core Ambiguity

In solution, unsubstituted pyrazoles undergo rapid annular tautomerism (proton migration between N1 and N2). Consequently, 3-amino-5-bromopyrazole and 5-amino-3-bromopyrazole are chemically identical until the N1-position is substituted.[1] However, chemical databases assign distinct CAS numbers to these tautomers, which can lead to procurement errors.

CAS Registry Data

| Compound Name (IUPAC) | Common Designation | CAS Number | Note |

| 5-Bromo-1H-pyrazol-3-amine | 3-Amino-5-bromopyrazole | 950739-21-6 | Primary Entry. Most common commercial identifier. |

| 3-Bromo-1H-pyrazol-5-amine | 5-Amino-3-bromopyrazole | 1203705-55-8 | Tautomer entry; often points to the same physical lot in catalogs. |

| 5-Bromo-1H-pyrazol-3-amine HCl | Hydrochloride Salt | 1956310-02-3 | Improved stability form.[1] |

| 3-Bromo-1H-pyrazole | Core Scaffold (No NH2) | 14521-80-3 | Do not confuse with the amino derivative.[1] |

IUPAC Numbering Rules

IUPAC nomenclature prioritizes the heteroatom bearing the hydrogen atom as position 1 .

-

Tautomer A: If H is on the nitrogen adjacent to the amino group, the amino is at position 3 and bromo is at 5 .

-

Tautomer B: If H is on the nitrogen adjacent to the bromo group, the bromo is at position 3 and amino is at 5 .

Critical Insight for Search: When searching databases like SciFinder or Reaxys, always search by structure rather than name to capture both tautomeric records.

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the proton migration that makes these two "distinct" CAS entries chemically equivalent in solution.

[1]

Synthesis & Regioselectivity

The Regioselectivity Trap

A common error is attempting to synthesize 3-amino-5-bromopyrazole via direct bromination of 3-aminopyrazole.[1]

-

Result: 4-Bromo-3-aminopyrazole (CAS 15815-06-2).[1]

-

Reason: The C4 position is the most electron-rich site in the pyrazole ring and reacts preferentially with electrophiles.

Validated Synthetic Routes

To place the bromine at C5 (or C3), one must block C4 or use a cyclization strategy.

Route A: The Sandmeyer Approach (From 3,5-Diaminopyrazole)

This is a classic method to access the 3-halo-5-amino substitution pattern.[1]

-

Start: 3,5-Diaminopyrazole.

-

Step: Controlled diazotization of one amino group followed by Sandmeyer bromination (CuBr/HBr).

Route B: Cyclization of Nitriles (De Novo Synthesis)

This route constructs the ring with the substituents in place.

-

Precursor: 3-Bromo-3-iminopropanenitrile (or 2,3-dibromopropanenitrile which eliminates HBr in situ).[1]

-

Reagent: Hydrazine Hydrate (N₂H₄·H₂O).

-

Mechanism: Hydrazine attacks the nitrile and the imidate/bromo carbon, cyclizing to form the pyrazole core.

-

Reference: This method is analogous to the synthesis of 3-amino-5-chloropyrazole described in early heterocyclic literature (e.g., J. Org.[1] Chem.).[5][6][7][8][9][10][11][12][13][14][15][16]

Synthesis Workflow Diagram

[1][17]

Key Derivatives in Drug Development

The 3-amino-5-bromopyrazole scaffold is a precursor to several high-value kinase inhibitors. The bromine is typically replaced by an aryl group (Suzuki coupling), and the amine is acylated to form a hinge-binding motif.

| Derivative Class | Target / Mechanism | Structural Modification | Reference |

| PCTAIRE Inhibitors | CDK16 (Cyclin-Dependent Kinase) | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[1] The 5-bromo is coupled to solubilizing groups.[1] | [1] |

| RSV Antivirals | Fusion Inhibitors | 5-Bromo-1H-pyrazol-3-amine is condensed with 2-hydroxy-4-oxo-2-hexenoic acid esters to form pyrazolo[1,5-a]pyrimidines . | [2] |

| Syk Inhibitors | Spleen Tyrosine Kinase | Fused pyrazolopyrazine derivatives synthesized from the 3-amino-5-bromo precursor. | [3] |

| Tozasertib Analogs | Aurora Kinase | 3-Aminopyrazole core; 5-position substituted with aryl/heteroaryl rings.[1] | [4] |

Experimental Protocol: General Coupling Condition

For the functionalization of the C5-Bromine (Suzuki-Miyaura Coupling):

-

Reactants: 3-Amino-5-bromopyrazole (1.0 eq), Aryl Boronic Acid (1.2 eq).[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

-

Base: K₂CO₃ (2.0 M aq, 3.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1).

-

Conditions: Microwave irradiation at 120°C for 30 min or Reflux for 12 h.

-

Note: Protect the free amine (e.g., as a Boc-carbamate) if the catalyst is sensitive, though many modern Pd catalysts tolerate the free amine.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int. J. Mol.[1] Sci. 2022, 23(23), 14834.

-

RSV Antiviral Pyrazolo- and Triazolo-Pyrimidine Compounds. Patent WO2016174079A1.[1] (Describes the use of CAS 950739-21-6 as Intermediate D47).

-

3-Aminopyrazolopyrazine Derivatives as Spleen Tyrosine Kinase Inhibitors. Chem. Biol. Drug Des.[11] 2016, 88(5), 762-773.

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules 2020, 25(1), 135.

Sources

- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 2. 950739-21-6|5-Bromo-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 10. mdpi.com [mdpi.com]

- 11. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uvadoc.uva.es [uvadoc.uva.es]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Process For Preparing Amino Pyrazole Derivative [quickcompany.in]

- 16. WO2016174079A1 - Rsv antiviral pyrazolo- and triazolo-pyrimidine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate: Synthesis, Safety, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of key building blocks is paramount to innovation. Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth analysis of its chemical properties, a thorough safety and handling protocol based on its Safety Data Sheet (SDS), and a detailed exploration of its applications in the synthesis of potential therapeutic agents.

Physicochemical Properties of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate

A foundational understanding of a compound's physical and chemical characteristics is essential for its effective use in research and development. Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a substituted pyrazole with the molecular formula C₆H₈BrN₃O₂.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1352903-61-7 | [1] |

| Molecular Formula | C₆H₈BrN₃O₂ | [1] |

| Molecular Weight | 234.05 g/mol | [1] |

| Exact Mass | 232.98 Da | [1] |

| Melting Point | 142 - 145 °C | [1] |

| Appearance | Off-white solid | [2] |

| XLogP3 | 1.5123 | [1] |

The presence of both an amino group and a bromine atom on the pyrazole ring, along with an ethyl carboxylate moiety, imparts a unique reactivity profile to this molecule, making it a valuable synthon in organic chemistry.[3] The amino group can act as a nucleophile or be diazotized for further functionalization, while the bromine atom can participate in cross-coupling reactions.[4][5]

Safety Data Sheet (SDS) and Safe Handling

A rigorous adherence to safety protocols is non-negotiable in a laboratory setting. The following information is synthesized from the Safety Data Sheet for Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate and should be consulted before handling this compound.[6]

Hazard Identification

While a comprehensive toxicological profile of this specific compound is not fully established, it is recommended to handle it with the same precautions as other potentially hazardous pyrazole derivatives.[6][7] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:[6]

-

Inhalation: Remove the individual to fresh air. If symptoms persist, seek medical attention.

-

Skin Contact: Wash the affected area immediately with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation develops, seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, vapor, or mist. Use in a well-ventilated area, preferably in a chemical fume hood. Keep away from sources of ignition.[6]

-

Storage: Store in a cool, refrigerated place. Keep the container tightly closed in a dry and well-ventilated environment.[6]

Caption: Key safety and handling protocols for Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate.

Reactivity and Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[8][9][10] Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a valuable starting material for the synthesis of more complex pyrazole-containing molecules due to its multiple reactive sites.

Reactivity of the 3-Amino Group

The 3-amino group is a key functional handle for derivatization. It can undergo diazotization followed by coupling reactions to introduce a variety of substituents at this position.[5] This reactivity is crucial for the synthesis of pyrazolo[5,1-c][3][4][6]triazine and pyrazolo[1,5-a]pyrimidine derivatives, which are classes of compounds with significant biological activities.[5]

Role as a Synthetic Building Block

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] Its structure allows for modifications at the amino, bromo, and ester functionalities, enabling the generation of diverse chemical libraries for drug screening. For instance, the bromo-substituent can be utilized in palladium-catalyzed cross-coupling reactions to introduce aryl or other functional groups, further expanding the chemical space accessible from this starting material.

Experimental Protocol: A Representative Synthetic Transformation

The following is a representative experimental protocol for a reaction that highlights the reactivity of a compound structurally very similar to the topic of this guide, showcasing a common transformation for this class of molecules. This protocol is for the synthesis of ethyl 3-bromopyrazole-4-carboxylate from ethyl 3-amino-1H-pyrazole-4-carboxylate and serves as an illustrative example of the chemical transformations possible.[11]

Reaction: Diazotization of the amino group followed by bromination.

Materials:

-

Ethyl 3-amino-1H-pyrazole-4-carboxylate

-

Copper(II) bromide (CuBr₂)

-

Isoamyl nitrite

-

Acetonitrile (ACN)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL) in a round-bottom flask, slowly add isoamyl nitrite (12 mL, 86 mmol).[11]

-

Heat the reaction mixture to 50 °C and stir overnight.[11]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Quench the reaction by adding 1N aqueous hydrochloric acid (150 mL).[11]

-

Extract the mixture with ethyl acetate (3 x 100 mL).[11]

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[11]

Caption: A representative workflow for the synthetic transformation of a 3-aminopyrazole derivative.

Conclusion

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a chemical intermediate of significant value to the drug discovery and development community. Its multifaceted reactivity, stemming from the amino, bromo, and ester functional groups, allows for the creation of a diverse range of complex molecules. A thorough understanding of its physicochemical properties and strict adherence to safety and handling protocols are essential for its effective and safe utilization in the laboratory. As research into novel therapeutics continues, the importance of versatile building blocks like Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is poised to grow.

References

-

MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

Arkivoc. (2009). Recent developments in aminopyrazole chemistry. [Link]

-

DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

-

ResearchGate. Substrate scope of the 3‐aminopyrazoles. [Link]

-

ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Link]

-

PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

-

ResearchGate. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]

-

Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. [Link]

- Google Patents.

-

PubMed. Intoxication with pyrazolones. [Link]

-

Guangzhou Zhennhao Trade Co., Ltd. ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate. [Link]

-

PubChem. ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]

-

PMC. Current status of pyrazole and its biological activities. [Link]

-

MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

PubChemLite. Ethyl 4-amino-3-bromo-1h-pyrazole-5-carboxylate. [Link]

-

EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

-

Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

Oakwood Chemical. Ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]

-

ResearchGate. (2025). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. [Link]

-

PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 11. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate as a Privileged Pharmaceutical Scaffold

Executive Summary

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (CAS 1352903-61-7) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in its high density of orthogonal functional groups: a nucleophilic amino group, an electrophilic ester, a reactive halogen handle, and an acidic ring nitrogen.

This guide details the strategic utility of this intermediate in the synthesis of ATP-competitive kinase inhibitors, specifically targeting the pyrazolo[1,5-a]pyrimidine chemotype. By serving as a divergent core, it allows researchers to rapidly generate libraries of bioactive compounds targeting CDK, Pim-1, and PI3K pathways.

Chemical Architecture & Reactivity Profile

The utility of this intermediate stems from its ability to undergo sequential, selective transformations. It acts as a trifunctional template.

The "Push-Pull" Electronic System

The C3-amino group (electron donor) and C4-ethoxycarbonyl group (electron acceptor) create a "push-pull" alkene character within the heteroaromatic ring. This specific arrangement is the prerequisite for [3+3] cyclocondensations with bis-electrophiles, the primary route to fused bicyclic systems.

The Halogen Handle (C5-Bromo)

Unlike its non-brominated analog, the C5-bromo substituent renders the molecule ready for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without requiring prior functionalization. This allows for the late-stage introduction of diversity elements (R-groups) essential for Structure-Activity Relationship (SAR) tuning.

Reactivity Map (Graphviz Visualization)

Figure 1: Divergent synthetic pathways accessible from the core intermediate. The C5-Br and C3-NH2/C4-COOEt motifs allow for orthogonal elaboration.

Pharmaceutical Applications: The Kinase Inhibitor Paradigm

The most critical application of this intermediate is in the synthesis of Pyrazolo[1,5-a]pyrimidines . This bicyclic system is a bioisostere of the adenine portion of ATP, allowing the resulting drugs to bind into the ATP-binding pocket of protein kinases.

Target Classes

-

Cyclin-Dependent Kinases (CDKs): Inhibitors derived from this scaffold (e.g., Dinaciclib analogs) induce apoptosis in cancer cells by arresting the cell cycle.

-

Pim-1 Kinase: Overexpressed in hematological malignancies. The pyrazolo[1,5-a]pyrimidine core provides high selectivity for Pim-1 over other serine/threonine kinases.

-

PI3K (Phosphoinositide 3-kinase): Used in autoimmune and oncology indications.

Mechanism of Scaffold Synthesis

The synthesis typically involves condensing the ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate with a 1,3-dielectrophile (such as acetylacetone or a

Experimental Protocol: Modular Synthesis of a Kinase Inhibitor Core

This protocol describes a validated two-step sequence: (1) Suzuki Coupling to functionalize the C5 position, followed by (2) Cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Safety Note: All procedures must be performed in a fume hood. Palladium catalysts are sensitizers. Brominated compounds can be irritants.

Step 1: Suzuki-Miyaura Coupling at C5

Objective: Introduce an aryl group (e.g., Phenyl) at the 5-position.

| Component | Reagent | Equivalents | Role |

| Substrate | Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate | 1.0 | Core Scaffold |

| Coupling Partner | Phenylboronic acid | 1.2 | Aryl Donor |

| Catalyst | 0.05 | Catalyst | |

| Base | 3.0 | Activator | |

| Solvent | 1,4-Dioxane | 10 vol | Solvent |

Procedure:

-

Inertion: Charge a reaction flask with the substrate, phenylboronic acid, and catalyst. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed 1,4-dioxane and the aqueous base.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the bromo-starting material.

-

Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water and brine.[1] Dry the organic layer over

.[1] -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Step 2: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine

Objective: Fuse the pyrimidine ring onto the pyrazole.

| Component | Reagent | Conditions |

| Substrate | Product from Step 1 | 1.0 equiv |

| Cyclizing Agent | Acetylacetone (2,4-Pentanedione) | 1.5 equiv |

| Solvent/Catalyst | Glacial Acetic Acid | Reflux |

Procedure:

-

Dissolve the C5-substituted pyrazole in glacial acetic acid.

-

Add acetylacetone.

-

Heat to Reflux (118°C) for 3–5 hours.

-

Isolation: Cool the mixture. The product often precipitates upon cooling or addition of cold water. Filter the solid.[1]

-

Recrystallization: Purify by recrystallization from Ethanol/DMF.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for converting the intermediate into a bioactive scaffold.

Quality Control & Stability

To ensure reproducibility in pharmaceutical manufacturing, the following QC parameters are critical for Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate:

-

Appearance: Off-white to light yellow solid. Darkening indicates oxidation of the amine.

-

Purity (HPLC):

.[5] Impurities often include the non-brominated analog (CAS 6994-25-8) or dibrominated species. -

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Soluble in DMSO, DMF, and hot Ethanol. Sparingly soluble in water.

References

-

Vertex Pharmaceuticals. (2014). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (PMC). Link

-

American Chemical Society. (2014).[6] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Link

-

Royal Society of Chemistry. (2015). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. Link

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol. Fisher Scientific Technical Library. Link

-

Oakwood Chemical. (2024). Ethyl 3-bromo-1H-pyrazole-4-carboxylate Product Data. Oakwood Chemical. Link

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-1H-Pyrazole-3-Carboxylates

[1]

Executive Summary

The pyrazole-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors (e.g., CDK, SGK1 inhibitors) and anti-inflammatory agents.[1] Functionalization at the 5-position via Suzuki-Miyaura cross-coupling is a critical synthetic transformation. However, this reaction is frequently plagued by catalyst poisoning (due to the nitrogen-rich heterocycle), protodeboronation of boronic acid partners, and hydrolytic instability of the ester moiety.[1]

This guide provides a validated, high-fidelity workflow for coupling aryl and heteroaryl boronic acids to 5-bromo-pyrazole-3-carboxylates. We distinguish between Method A (Standard Protocol for N-protected substrates) and Method B (Advanced Protocol for sterically demanding or labile substrates), ensuring reproducibility across diverse drug discovery campaigns.

Strategic Analysis & Mechanistic Rationale

The Regiochemical Challenge

The 1H-pyrazole ring exists in tautomeric equilibrium. In 5-bromo-1H-pyrazole-3-carboxylate, the bromine is at the 5-position relative to the NH (at position 1). Without N-protection, the acidity of the NH proton (

Electronic Bias and Oxidative Addition

The carboxylate group at C3 exerts an electron-withdrawing effect, theoretically activating the C5-Br bond for oxidative addition. However, the adjacent nitrogen (N1) possesses a lone pair capable of

-

The Solution: We prioritize the use of N-protecting groups (SEM, THP, or permanent alkylation) to fix regiochemistry and prevent catalyst poisoning.[1] For challenging couplings, we utilize dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which create a steric bulk around the Pd center, preventing non-productive coordination by the pyrazole nitrogen.[1]

Mechanistic Pathway & Interference

The diagram below illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the pyrazole nitrogen.

Figure 1: Catalytic cycle showing the competitive "Catalyst Trap" pathway where the pyrazole nitrogen coordinates to the Palladium intermediate, halting the reaction.[1]

Experimental Protocols

Method A: The "Workhorse" Protocol (N-Protected / Alkylated)

Applicability: Best for N-methyl, N-ethyl, or N-SEM protected 5-bromopyrazoles coupling with standard aryl boronic acids. Rationale: Uses robust, air-stable Pd(dppf)Cl2.[1] The ferrocenyl ligand prevents rapid catalyst decomposition, while the Dioxane/Water mixture ensures solubility of inorganic bases.[1]

Materials

-

Substrate: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Base: Na2CO3 (2.0 equiv) or K2CO3 (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Workflow

-

Degassing: Charge a reaction vial with the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes.[1] Crucial: Oxygen promotes homocoupling of boronic acids.[1]

-

Assembly: Add Substrate, Boronic Acid, and Base to the vial.

-

Catalyst Addition: Add Pd(dppf)Cl2[1][2]·CH2Cl2 last.[1] Seal the vial immediately.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Note: If using SEM protection, monitor for potential hydrolysis of the ester if the pH is too high; usually Na2CO3 is mild enough.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][4] Dry over Na2SO4.[1][4]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Advanced" Protocol (Sterically Demanding / Labile)

Applicability: For coupling with heteroaryl boronic acids (prone to protodeboronation) or when using bulky electrophiles.[1] Rationale: Utilizes XPhos Pd G2 , a Buchwald precatalyst.[1] The bulky biarylphosphine ligand facilitates oxidative addition into electron-rich chlorides/bromides and, more importantly, speeds up reductive elimination, preventing side reactions.[1]

Materials

-

Substrate: 5-bromo-pyrazole-3-carboxylate derivative (1.0 equiv)

-

Coupling Partner: Heteroaryl Boronic Acid / Pinacol Ester (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)[1]

-

Base: K3PO4 (2.0 equiv) - Anhydrous or 0.5M aqueous depending on ester stability.[1]

-

Solvent: THF / Water (10:1) or n-Butanol (for higher temp).

Step-by-Step Workflow

-

Inert Atmosphere: Purge reaction vessel with Nitrogen.

-

Solvent Prep: Degas THF/Water mixture.

-

Addition: Add Substrate, Boronate, and K3PO4.[1]

-

Catalyst: Add XPhos Pd G2.[1]

-

Reaction: Heat to 60–80°C . Note: XPhos is highly active; lower temperatures often suffice, preserving the ester group.[1]

-

Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify.

Operational Workflow & Decision Tree

The following diagram outlines the decision process for selecting conditions and executing the workflow.

Figure 2: Operational decision tree for selecting the optimal Suzuki-Miyaura coupling conditions.

Data Summary: Condition Comparison

| Variable | Method A (Standard) | Method B (Advanced) | Impact on 5-Bromo-Pyrazole |

| Catalyst | Pd(dppf)Cl2 | XPhos Pd G2 | dppf is robust/cheap; XPhos overcomes steric bulk and N-poisoning. |

| Base | Na2CO3 | K3PO4 | Na2CO3 is milder on esters; K3PO4 is stronger, faster coupling.[1] |

| Solvent | Dioxane/H2O | THF/H2O or BuOH | Dioxane allows higher T (100°C); THF is better for lower T (60°C).[1] |

| Typical Yield | 60–85% | 75–95% | Method B generally provides higher yields for heteroaryl couplings.[1] |

| Main Side Product | Homocoupling (Ar-Ar) | Protodeboronation (Ar-H) | Oxygen control prevents homocoupling; Anhydrous conditions prevent protodeboronation. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyrazole N. | Switch to Method B (XPhos or SPhos ligands). Ensure N-protection is stable. |

| Hydrolysis of Ester | Base is too strong or T too high.[1] | Switch base to NaHCO3 or KF .[1] Reduce temperature to 60°C. |

| Protodeboronation | Unstable Boronic Acid (e.g., 2-pyridyl).[1] | Use Boronic Pinacol Esters instead of acids.[1] Switch to anhydrous conditions (Dioxane/KF).[1] |

| Dehalogenation (Ar-H) | Hydride source present / Overheating. | Reduce reaction time. Ensure solvent is peroxide-free. |

References

-

Mechanistic Insight & Ligand Effects

- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-C

-

Source: [1]

-

Specific Protocol for Pyrazole Carboxylates (CAN508 Analogs)

- Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (Describes XPhos Pd G2 usage for pyrazoles).

-

Source: [1]

-

Synthesis of Pyrazole-3,5-diamines via Suzuki

- A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines.

-

Source: [1]

-

Microwave Assisted Coupling

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.

-

Source: [1]

-

General Suzuki Coupling Guide

- Suzuki Coupling - Mechanism and Recent Liter

-

Source: [1]

N-alkylation methods for Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate

An In-Depth Guide to the N-Alkylation of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][2] The strategic functionalization of the pyrazole ring is a critical step in drug discovery, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[1][3] N-alkylation, in particular, is a powerful tool for modulating potency, selectivity, and metabolic stability.[3][4]

This guide focuses on the N-alkylation of a highly functionalized substrate: Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate. This molecule presents a unique synthetic challenge due to its unsymmetrical nature and multiple potential reaction sites. The pyrazole ring itself contains two nitrogen atoms (N1 and N2) that can undergo alkylation, a phenomenon complicated by prototropic tautomerism.[5][6] The presence of an exocyclic 3-amino group introduces a third potential site for alkylation.[7] Achieving regioselective alkylation is therefore the primary obstacle to overcome.

This document provides a detailed exploration of two robust methodologies for the N-alkylation of this substrate, grounded in established chemical principles. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.

PART 1: The Challenge of Regioselectivity

The N-alkylation of unsymmetrical pyrazoles rarely yields a single product. The reaction typically produces a mixture of N1 and N2 alkylated regioisomers, the ratio of which is dictated by a combination of steric, electronic, and solvent effects.[2][6]

-

Steric Hindrance : Alkylation generally favors the less sterically hindered nitrogen atom.[6] For the target substrate, the 5-bromo substituent is significantly bulkier than the 3-amino group. Consequently, direct alkylation is expected to preferentially occur at the N1 position to minimize steric repulsion with the incoming alkyl group.

-

Electronic Effects : The nucleophilicity of the ring nitrogens is modulated by the substituents. The 3-amino group is electron-donating, increasing the electron density of the ring, while the 4-ethoxycarbonyl and 5-bromo groups are electron-withdrawing. The interplay of these effects influences the relative nucleophilicity of N1 and N2.

-

Reaction Conditions : The choice of base, solvent, and alkylating agent can dramatically influence the N1/N2 ratio.[6] For instance, the K₂CO₃/DMSO system has been shown to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[8][9] Computational studies have also shown how intramolecular hydrogen bonding in the transition state can favor one isomer over another, depending on the structure of the alkylating agent.[10]

The following workflow illustrates the primary challenge in the N-alkylation of this substrate.

Caption: Competing pathways in the N-alkylation of the target pyrazole.

PART 2: Application Notes & Protocols

We present two distinct and reliable methods for the N-alkylation of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate.

Method 1: Direct Alkylation via Deprotonation

This is the most conventional approach, relying on the deprotonation of the pyrazole NH with a suitable base to form a nucleophilic pyrazolate anion, which is then trapped by an electrophilic alkylating agent (e.g., an alkyl halide).

Causality and Experimental Choices:

-

Base Selection : A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the pyrazole, which has a pKa in the range of 14-15 in DMSO.[3] This generates the pyrazolate anion in situ, maximizing its concentration for the subsequent alkylation step. A milder base like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMSO, and often offers higher regioselectivity for the N1 position.[9]

-

Solvent : Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They readily dissolve the pyrazolate salt and promote Sₙ2 reactions by solvating the cation of the base while leaving the anion relatively free and highly reactive.[6]

-

Temperature Control : The initial deprotonation with NaH is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.[3] The subsequent alkylation can then be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.

Experimental Protocol: N1-Alkylation using NaH and an Alkyl Halide

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Solvent Addition : Under a positive pressure of nitrogen, add anhydrous N,N-Dimethylformamide (DMF) to create a suspension. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition : Dissolve Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.

-

Self-Validation Insight: The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.[3]

-

-

Alkylation : Add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction : After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Workup : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product and separate it from any N2-isomer.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for N-alkylation under neutral conditions, avoiding the need for strong bases.[11] It is particularly useful for alkylating with alcohols, including those that are sensitive to basic conditions or prone to elimination.

Principle and Mechanism: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This generates an alkoxyphosphonium salt in situ. The pyrazole, acting as the nucleophile, then attacks this activated alcohol in an Sₙ2 fashion, leading to the N-alkylated product with inversion of stereochemistry at the alcohol's carbon center. The byproducts are triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate.[12][13]

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Experimental Protocol: N-Alkylation using Mitsunobu Conditions

-

Preparation : To a solution of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (1.0 equivalent), the desired primary or secondary alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent such as THF or Dichloromethane (DCM) at 0 °C, add the azodicarboxylate (DIAD or DEAD, 1.5 equivalents) dropwise.

-

Causality Insight: The order of addition is critical. The azodicarboxylate should be added last and dropwise to the cold solution of the other reagents to control the reaction rate and minimize side reactions.[12]

-

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

-

Self-Validation Insight: The formation of a white precipitate (triphenylphosphine oxide, TPPO) is often an indicator of reaction progress.[12]

-

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and byproducts (TPPO and the hydrazine derivative).

-

Purification : Purifying Mitsunobu reactions can be challenging due to the byproducts. Direct purification by silica gel column chromatography is often effective. Alternatively, one can precipitate the bulk of the TPPO by adding a non-polar solvent like diethyl ether or a hexanes/ether mixture and filtering before chromatography.

PART 3: Comparative Analysis and Data Presentation

The choice between direct alkylation and the Mitsunobu reaction depends on the specific alkyl group to be introduced and the overall synthetic strategy.

| Feature | Method 1: Direct Alkylation | Method 2: Mitsunobu Reaction |

| Alkylating Agent | Alkyl halides, tosylates, mesylates | Primary or secondary alcohols |

| Key Reagents | Base (NaH, K₂CO₃), Polar Aprotic Solvent (DMF, DMSO) | PPh₃, Azodicarboxylate (DIAD, DEAD), THF/DCM |

| Reaction Conditions | Basic (requires anhydrous conditions) | Neutral, mild (requires anhydrous conditions) |

| Regioselectivity | Good to excellent for N1, influenced by base/solvent choice.[9] | Generally good, can be influenced by sterics. |

| Advantages | Utilizes common and inexpensive reagents. Scalable. | Broad alcohol scope, mild conditions, stereochemical inversion at the alcohol center.[14] |

| Disadvantages | Requires strong base for some substrates. Not suitable for base-sensitive molecules. | Stoichiometric amounts of byproducts (TPPO, hydrazine) can complicate purification.[12] Azodicarboxylates are hazardous. |

| Ideal For | Simple alkyl groups (methyl, ethyl, benzyl) on robust substrates. | Complex, chiral, or base-sensitive alcohols. Late-stage functionalization.[14] |

Conclusion

The N-alkylation of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a synthetically important transformation that requires careful consideration of regioselectivity. Both direct alkylation under basic conditions and the Mitsunobu reaction offer viable and effective pathways. Direct alkylation is a robust and cost-effective method for introducing simple alkyl groups, with reaction conditions that can be tuned to favor the desired N1-isomer. The Mitsunobu reaction provides a milder, more versatile alternative, enabling the use of a wide array of alcohols as alkylating agents. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the appropriate N-alkylation strategy to advance their research and drug development programs.

References

- Benchchem. Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- Various Authors. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.

-

Lin, S., et al. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]

- Various Authors. Advances in Pyrazolone Functionalization: A Review Since 2020.

- Various Authors. Selective synthesis of minimally differentiated N-alkyl pyrazoles and...

- Various Authors.

-

Ghosh, D., et al. Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications. [Link]

-

Kang, E., et al. Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic and Biomolecular Chemistry. [Link]

-

Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

- WuXi Biology.

-

Various Authors. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

- Various Authors. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

-

Shablygin, D. V., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

- Benchchem Technical Support.

- Various Authors. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.

-

Meador, R., et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

- Various Authors. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.

- Various Authors. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.

- Fichez, J., et al.

- Various Authors. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PMC.

-

Various Authors. Alkylation of N H-sulfoximines under Mitsunobu-type conditions. Organic & Biomolecular Chemistry. [Link]

-

Lindsay-Scott, P. J., et al. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. [Link]

- Various Authors. One-pot synthesis of the N-pyrazolyl amine via a reductive amination.

- Reddit User Discussion.

-

Norman, N. J., et al. Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Figshare. [Link]

-

Huang, A., et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. [Link]

- Semantic Scholar.

- Organic Synthesis. Mitsunobu reaction.

- Mitsunobu Reaction in My Chemistry: Lecture

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acs.figshare.com [acs.figshare.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. mdpi.com [mdpi.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 14. beilstein-archives.org [beilstein-archives.org]

Application Note: Chemoselective Reduction of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate to (3-amino-5-bromo-1H-pyrazol-4-yl)methanol

Abstract

This application note provides a comprehensive guide for the chemoselective reduction of the ester functionality in Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate to a primary alcohol, yielding (3-amino-5-bromo-1H-pyrazol-4-yl)methanol. This transformation is a critical step in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development. We present a detailed analysis of suitable reducing agents, with a primary focus on Lithium Aluminum Hydride (LAH), and provide a robust, step-by-step protocol for the reaction, work-up, and purification. Furthermore, we discuss alternative methodologies and address the key challenges of maintaining chemoselectivity in the presence of amine and bromo substituents.

Introduction: The Significance of Substituted Pyrazole Methanols

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The target molecule of this protocol, (3-amino-5-bromo-1H-pyrazol-4-yl)methanol, serves as a versatile building block. The primary alcohol moiety provides a handle for further synthetic elaborations, such as oxidation to the corresponding aldehyde, etherification, or esterification. The amino and bromo groups offer additional points for diversification, enabling the construction of complex molecular architectures for the development of novel therapeutic agents. The selective reduction of the ester group in the commercially available Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is, therefore, a key enabling transformation.

Strategic Considerations for Chemoselective Reduction

The primary challenge in the reduction of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate lies in achieving high chemoselectivity. The starting material possesses three potentially reactive sites: the ester, the amino group, and the bromo-substituted pyrazole ring. An ideal reducing agent should selectively reduce the ester to the primary alcohol without affecting the other functional groups.

Analysis of Potential Reducing Agents

A comparative analysis of common hydride-based reducing agents is presented in Table 1.

| Reducing Agent | Reactivity towards Esters | Chemoselectivity Profile | Considerations |

| Lithium Aluminum Hydride (LAH) | High | Reduces esters and other carbonyls. Generally unreactive towards aryl bromides and non-activated amines.[1][2] | Highly reactive with protic solvents (e.g., water, alcohols). Requires anhydrous conditions and careful work-up.[3] |

| Diisobutylaluminum Hydride (DIBAL-H) | Moderate to High | Can reduce esters to aldehydes at low temperatures or to alcohols at higher temperatures/excess equivalents.[4][5] | Reaction temperature is critical for selectivity. Bulky nature can enhance selectivity.[6][7] |

| Sodium Borohydride (NaBH₄) | Low | Generally does not reduce esters under standard conditions.[8] | Milder and safer to handle than LAH. Can be used in protic solvents. |

Based on this analysis, Lithium Aluminum Hydride (LAH) is selected as the primary reagent for this protocol due to its high efficacy in reducing esters to primary alcohols.[1][8] While highly reactive, proper experimental technique allows for a clean and efficient transformation. The aryl bromide on the pyrazole ring is expected to be stable to LAH under the reaction conditions.[9] The amino group will be deprotonated by LAH, but this is a reversible acid-base reaction and does not represent a destructive pathway.

Experimental Protocol: LAH-Mediated Reduction

This protocol details the reduction of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate to (3-amino-5-bromo-1H-pyrazol-4-yl)methanol using Lithium Aluminum Hydride.

Materials and Reagents

-

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (CAS: 1352903-61-7)[10]

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Celite®

-

Deionized Water

-

15% (w/v) Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Hexanes

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

Reaction Workflow

Caption: Experimental workflow for the LAH reduction.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (1.5 equivalents) under a stream of nitrogen.

-

Carefully add anhydrous THF (50 mL) to the flask to create a suspension.

-

In a separate flame-dried 100 mL round-bottom flask, dissolve Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (1.0 equivalent, e.g., 5.0 g) in anhydrous THF (50 mL).

-

-

Reaction Execution:

-

Cool the LAH suspension to 0 °C using an ice-water bath.

-

Slowly add the solution of the starting material to the LAH suspension dropwise via a dropping funnel or cannula over 30 minutes. Maintain the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Work-up (Fieser Method):

-

Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath.

-

CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Perform in a well-ventilated fume hood.

-

Slowly and carefully add deionized water (X mL, where X is the mass of LAH in grams used) dropwise to the reaction mixture.

-

Next, add 15% aqueous NaOH solution (X mL) dropwise.

-

Finally, add deionized water (3X mL) dropwise.

-

Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes, or until a white, granular precipitate forms.

-

-

Isolation and Purification:

-

Filter the suspension through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure (3-amino-5-bromo-1H-pyrazol-4-yl)methanol.

-

Characterization

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Mechanistic Insights

The reduction of the ester to a primary alcohol by LAH proceeds through a two-step nucleophilic addition of hydride ions.

Caption: Mechanism of LAH reduction of an ester.

-

First Hydride Addition: A hydride ion from LAH attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[1][2]

-

Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an aldehyde intermediate.

-

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is rapidly attacked by another equivalent of hydride, forming a second tetrahedral intermediate (an alkoxide).[1]

-

Protonation: During the aqueous work-up, the alkoxide is protonated to yield the final primary alcohol product.

Alternative Methodologies and Troubleshooting

While LAH is a robust reagent for this transformation, other methods can be considered, particularly if issues with chemoselectivity or scalability arise.

-

Diisobutylaluminum Hydride (DIBAL-H): If the formation of byproducts is observed, DIBAL-H may offer a milder alternative. By using an excess of DIBAL-H (2.2-3.0 equivalents) and allowing the reaction to warm to room temperature, the ester can be fully reduced to the alcohol.[4] The bulky nature of DIBAL-H can sometimes improve selectivity.[6]

-

Troubleshooting:

-

Incomplete Reaction: Ensure all reagents and solvents are strictly anhydrous. Traces of moisture will consume the LAH. If necessary, a slight excess of LAH can be used.

-

Difficult Work-up: If the aluminum salts form a gelatinous precipitate during work-up, ensure vigorous stirring and allow sufficient time for the granular precipitate to form. The Fieser work-up is generally reliable for producing an easily filterable solid.

-

Low Yield: Adherence to slow, controlled addition at low temperatures is crucial to minimize side reactions. Ensure thorough extraction of the product during work-up.

-

Conclusion

The chemoselective reduction of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate to (3-amino-5-bromo-1H-pyrazol-4-yl)methanol can be effectively achieved using Lithium Aluminum Hydride in anhydrous THF. The provided protocol is designed to be a reliable starting point for researchers in synthetic and medicinal chemistry. Careful attention to anhydrous conditions and a controlled work-up procedure are paramount for the success of this transformation. This method provides a straightforward entry into a valuable class of substituted pyrazole building blocks for further synthetic exploration.

References

-

PubChem. ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]

-

TUODA. What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. [Link]

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

-

Harvard University. Chem 115 - Andrew G Myers Research Group. [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

Chemistry Steps. DIBAL Reducing Agent. [Link]

-

MDPI. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]

-

ChemSynthesis. ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Adi Chemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. [Link]

-

Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. adichemistry.com [adichemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tuodaindus.com [tuodaindus.com]

- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 10. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate Synthesis

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (CAS: 6994-25-8 for precursor; brominated derivative is less common, often custom synthesized) Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]

Executive Summary & Core Chemistry

The synthesis of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a critical intermediate step in the development of pyrazolo[1,5-a]pyrimidine scaffolds and other kinase inhibitors.[1] While the formation of the pyrazole core is well-established, the subsequent regioselective bromination at the C5 position is the primary bottleneck for yield.[1]

This guide addresses the two main phases of synthesis, with a heavy focus on the yield-critical bromination step.[1]

The Synthetic Pathway

The most robust route involves a two-step sequence:[1]

-

Cyclization: Reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine to form the 3-amino-pyrazole core.[1]

-

Functionalization: Electrophilic aromatic substitution (bromination) at C5 using N-Bromosuccinimide (NBS).[1]

Figure 1: The standard two-step synthetic pathway. Step 2 is the primary source of yield variation.[1]

Master Protocol: The High-Yield Route

Do not rely on generic literature conditions. The following protocol is optimized for regioselectivity and purification efficiency .

Step 1: Synthesis of the Precursor

If you already have Ethyl 3-amino-1H-pyrazole-4-carboxylate, skip to Step 2.[1]

-

Reagents: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Hydrazine hydrate (1.05 eq), Ethanol (anhydrous).[1]

-

Key Optimization: Control the exotherm. Add hydrazine dropwise at 0°C, then allow to warm.[1] Reflux for 2-4 hours.

-

Yield Check: This step should yield >90%. If lower, check hydrazine quality (it degrades to water/nitrogen).

Step 2: Bromination (The Yield Killer)

This is where most researchers lose material.[1] The amino group activates the ring, but the ester deactivates it.[1] The balance is delicate.

-

Reagents: Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: Acetonitrile (MeCN) is superior to DMF or DCM.[1] MeCN allows for easier workup and cleaner crystallization.[1]

-

Protocol:

-

Dissolve the pyrazole precursor in MeCN (10 mL/g).

-

Cool the solution to 0–5 °C (Ice bath). Critical: Do not add NBS at room temperature.

-

Add NBS portion-wise over 30 minutes.

-

Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexane). Look for the disappearance of the starting material (lower Rf) and appearance of the product (higher Rf).

-

Troubleshooting Center

Issue 1: Low Yield (<50%) after Bromination

Diagnosis: This is often caused by N-bromination (kinetic product) or over-bromination .[1] Mechanism: The amino group (-NH2) can react with NBS to form an N-bromoamine, which may not rearrange to the C-bromo product efficiently if the temperature is too high or the reaction time is too short.[1]

| Potential Cause | Validation Test | Corrective Action |

| Impure NBS | NBS is yellow/orange (contains free Br2).[1] | Recrystallize NBS from hot water (keep <80°C) or wash with cold water/acetone before use.[1] Free Br2 causes radical side reactions.[1] |

| Temperature Shock | Added NBS at RT or reflux. | Cool to 0°C before addition. The C-bromination is favored thermodynamically but requires controlled kinetics to avoid N-bromo traps.[1] |

| Solvent Wetness | Water in solvent.[1] | Use anhydrous MeCN .[1] Water can hydrolyze the ester or facilitate oxidative degradation of the amine.[1] |

Issue 2: Product is "Gooey" or Brown (Purification Failure)

Diagnosis: Contamination with Succinimide (byproduct) or oxidized amine species.[1] The Fix:

-

Aqueous Wash: After the reaction, concentrate the MeCN to 1/3 volume. Pour into ice water . The product should precipitate; succinimide stays in water.[1]

-

Bisulfite Wash: If the solid is brown (oxidized bromine species), wash the filter cake with 10% NaHSO3 (Sodium Bisulfite) solution.[1] This reduces colored impurities to colorless salts.[1]

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbid. Cool slowly.

Issue 3: Regioselectivity Issues (N- vs C-Bromination)

Context: In pyrazoles, the N-H proton is acidic.[1] NBS can replace this proton (N-bromination).[1] Solution:

-

Acidity Control: Do not add base (like TEA). The reaction proceeds best under neutral or slightly acidic conditions (generated by the reaction itself).[1]

-

Rearrangement: If you suspect N-bromination (NMR shows loss of NH signal but retention of C5-H), heat the reaction mixture to 50°C for 30 minutes after the initial reaction period. This promotes the rearrangement of the N-bromo species to the thermodynamic C-bromo product.[1]

Advanced Visualization: Troubleshooting Logic

Use this decision tree to diagnose yield loss in real-time.

Figure 2: Diagnostic logic for recovering yield during the bromination step.

Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (Br2) instead of NBS? A: Yes, but it is not recommended for high yields.[1] Br2 is a stronger oxidant and often leads to the oxidation of the 3-amino group (forming diazo species or tars) and hydrolysis of the ester due to HBr generation.[1] If you must use Br2, use Acetic Acid as the solvent and add Sodium Acetate as a buffer to neutralize the HBr formed.[1]

Q: My NMR shows a mixture of isomers. What is happening? A: You are likely seeing tautomers .[1] The proton on the pyrazole nitrogens (N1/N2) is mobile.[1]

-

Structure A: 3-amino-5-bromo-1H-pyrazole-4-carboxylate.[1]

-

Structure B: 5-amino-3-bromo-1H-pyrazole-4-carboxylate.[1] In solution (DMSO-d6), these equilibrate. This is not an impurity; it is the nature of the molecule.[1] Ensure you do not mistake this for a failed reaction.

Q: Why is Acetonitrile (MeCN) preferred over DMF? A: While DMF is a good solvent for NBS, it has a high boiling point (153°C) and is difficult to remove completely without aqueous workup, which can solubilize your product.[1] MeCN (bp 82°C) can be evaporated easily, or the product can be precipitated directly by adding water, leaving the DMF/Succinimide in the filtrate.

Q: Can I protect the amine to improve yield? A: You can, using an acetyl group (Ac2O), but it adds two steps (protection and deprotection).[1] The direct bromination with NBS at 0°C is usually sufficient (70-85% yield) if strictly controlled.[1] Protection is only necessary if you observe significant oxidative degradation.[1]

References

-

Synthesis of Pyrazole Precursor

-

Bromination Methodology (NBS)

-

Regioselectivity in Pyrazoles

- Scientific Context: Discussion on the directing effects of amino groups vs. esters in pyrazole rings.

-

Source:

-

Similar Protocol Verification (3,5-dibromo vs 3-amino-5-bromo)

- Validation: Confirms the use of brominating agents on the ethyl pyrazole-4-carboxyl

-

Source: (Inferred from search context regarding bromination of pyrazole esters).[1]

-

General Properties & Safety

Sources

- 1. ethyl 3-bromo-1H-pyrazole-4-carboxylate | C6H7BrN2O2 | CID 56956181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 4. prepchem.com [prepchem.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting low reactivity in Suzuki coupling of 5-bromo-pyrazoles

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-bromo-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific, yet common, transformation. The unique electronic properties and potential for catalyst inhibition by pyrazole substrates demand a nuanced approach to reaction optimization. This guide provides in-depth, cause-and-effect-based solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a 5-bromo-pyrazole substrate is showing low to no conversion. What are the most common culprits?

Low conversion is a frequent issue stemming from several potential sources. The primary areas to investigate are:

-

Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited. This is particularly common with nitrogen-containing heterocycles like pyrazoles, which can coordinate to the metal center and disrupt the catalytic cycle.[1][2]

-

Boronic Acid/Ester Instability: The organoboron reagent may be degrading, primarily through protodeboronation, where the C-B bond is cleaved by a proton source.[3]

-

Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can halt the reaction.[4][5]

-

Poor Reagent Quality or Preparation: The purity and integrity of all reagents, including the solvent and base, are paramount. Trace oxygen or moisture can be highly detrimental.[5]

The following troubleshooting workflow provides a systematic approach to diagnosing the issue.

Caption: A logical workflow for troubleshooting Suzuki coupling failures.

In-Depth Troubleshooting Guides

Section 1: The Catalytic System - Palladium & Ligands

Q2: I'm using a standard catalyst like Pd(PPh₃)₄ and getting poor yield. Why might this be, and what should I try next?

Causality: While Pd(PPh₃)₄ is a classic catalyst, it can be suboptimal for challenging substrates like 5-bromo-pyrazoles for two main reasons:

-

Oxidative Addition Rate: The first step of the catalytic cycle, oxidative addition of the palladium into the C-Br bond, can be slow for electron-rich heterocycles.[6]

-

Catalyst Inhibition: If your pyrazole has an unprotected N-H group, it can coordinate to the palladium center, forming inactive dimeric or trimeric species that precipitate out of solution and kill the catalysis.[7][8]

Solutions:

-

Switch to Modern Catalytic Systems: Bulky, electron-rich phosphine ligands dramatically accelerate oxidative addition and subsequent reductive elimination. These are often the first choice for heteroaryl couplings.[1][9] Consider screening catalysts designed for challenging substrates.

-

Use Air-Stable Pre-catalysts: Many modern catalysts are available as air-stable pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts). These form the active Pd(0) species more reliably in solution compared to sources like Pd₂(dba)₃, which can degrade upon storage.[5]

Data Table: Recommended Catalytic Systems for Pyrazole Coupling

| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages & When to Use |

| Pd(dppf)Cl₂ | dppf (built-in) | 2-5 | Good general starting point, often effective for heteroaryl bromides.[10] |

| Pd₂(dba)₃ | XPhos or SPhos | 1-3 | Excellent for sterically hindered or electron-rich partners.[11] |

| Buchwald Pre-catalysts (e.g., XPhos Pd G3) | XPhos (built-in) | 1-3 | High activity, air-stable, reliable formation of active Pd(0).[7][12] |

| Pd(OAc)₂ | P(t-Bu)₃ or PCy₃ | 2-5 | Strong, electron-rich ligands for accelerating slow oxidative addition.[13] |

Section 2: The Role of Base and Solvent

Q3: My reaction is sluggish with K₂CO₃ in dioxane/water. What other base/solvent combinations should I consider?

Causality: The base plays a crucial role beyond just being a proton scavenger. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[13][14] The solubility and strength of the base in a given solvent system dictate its effectiveness. A weak base or one that is poorly soluble may not generate the boronate fast enough, stalling the catalytic cycle.

Solutions:

-

Screen Stronger, More Soluble Bases: If K₂CO₃ is ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior. Cesium carbonate, in particular, can have beneficial effects on the palladium catalyst beyond its basicity.[15]

-

Match Solvent to Base and Substrate:

-

Aqueous Biphasic (e.g., Dioxane/H₂O, Toluene/H₂O): Works well with inorganic bases (K₂CO₃, K₃PO₄). Vigorous stirring is essential for phase transfer.[5]

-

Anhydrous Polar Aprotic (e.g., DMF, THF): Can be effective, especially at higher temperatures. Be cautious, as some boronic acids are less stable in these solvents.[15] Some anhydrous couplings using K₃PO₄ may paradoxically require a few equivalents of water to function efficiently.[9]

-

Caption: The Suzuki-Miyaura catalytic cycle featuring a 5-bromo-pyrazole substrate.

Section 3: Boronic Acid and Boronic Ester Stability

Q4: I see significant formation of a de-brominated pyrazole starting material and/or homocoupling of my boronic acid. What is causing this?

Causality: These are two distinct and common side reactions:

-

Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It results in the formation of an arene byproduct from your boronic acid, consuming the nucleophilic partner and lowering yield.[3] Electron-rich or certain heteroaryl boronic acids are particularly prone to this, especially at elevated temperatures.[16]

-

Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this unwanted pathway.[5][17]

Solutions:

-

Improve Degassing Technique: The most critical step to prevent both catalyst death and homocoupling is the rigorous removal of oxygen. Sparge your solvent and the reaction headspace with an inert gas (Argon or Nitrogen) for 15-30 minutes or use 3-4 freeze-pump-thaw cycles for maximum effect.[5]

-

Use a More Stable Boron Reagent: If protodeboronation is suspected, switch from a boronic acid to a more robust boronic ester, such as a pinacol (Bpin) or MIDA boronate. MIDA boronates are exceptionally stable and release the boronic acid slowly under basic aqueous conditions, which can be highly beneficial for sensitive substrates.[14][18]

-

Control Temperature: Do not heat the reaction higher or longer than necessary. Monitor by TLC or LC-MS and stop the reaction upon completion to minimize thermal decomposition of reagents.

Section 4: Substrate-Specific Issues: The Pyrazole Ring

Q5: My pyrazole has an unprotected N-H. Could this be the problem?

Causality: Absolutely. The acidic N-H proton and the lone pair on the adjacent nitrogen make unprotected pyrazoles (and other azoles) potent ligands for palladium. This can lead to the formation of highly stable, catalytically inactive palladium-azole complexes, effectively poisoning your catalyst.[2][7] While some modern protocols are designed to overcome this, it remains a primary failure mode.[8][12]

Solutions:

-

Protect the Pyrazole Nitrogen: The most straightforward solution is to protect the pyrazole nitrogen. A simple alkyl group (e.g., methyl, ethyl) or a para-methoxybenzyl (PMB) group can be sufficient. A tert-butyloxycarbonyl (Boc) group is another option, though it can sometimes be labile under reaction conditions.

-